2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound “2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure includes a Z-configuration imino group at position 2, an ethyl substituent at position 3, and a 4-oxo group on the thiazolidinone core. The acetamide moiety is substituted with a 4-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . Thiazolidinones are pharmacologically significant, with applications in antimicrobial, anti-inflammatory, and antidiabetic drug development .
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-7-5-10(6-8-11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUYHGGAOYKPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antioxidant research. This article synthesizes available research findings, focusing on its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The ethylimino group and trifluoromethylphenyl substituent contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 359.36 g/mol.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated that certain thiazolidinone structures showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Case Study: Antibacterial Efficacy
- Compound Tested: 2-(Chlorophenyl-imino)thiazolidin-4-one
- Inhibition Rates:
- E. coli: 88.46% inhibition
- S. aureus: 91.66% inhibition
- Methodology: Disc diffusion method was employed to assess antibacterial efficacy.
Antioxidant Activity
The antioxidant potential of thiazolidinones has also been explored using various assays such as the ABTS assay. The compound demonstrated a high percentage of inhibition, indicating its effectiveness in scavenging free radicals .
Table 2: Biological Activity Summary
| Activity Type | Test Organism | Inhibition Percentage |
|---|---|---|
| Antibacterial | E. coli | 88.46% |
| Antibacterial | S. aureus | 91.66% |
| Antioxidant | ABTS Assay | 81.8% |
The biological activity of thiazolidinones is often attributed to their ability to interact with bacterial enzymes and proteins, disrupting normal cellular functions. For instance, the presence of the ethylimino group may enhance binding affinity to target sites within bacterial cells, thereby increasing potency.
Molecular Docking Studies
Computational studies have suggested that the compound can effectively bind to bacterial enzymes involved in cell wall synthesis and metabolic pathways, providing insights into its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Impact: The trifluoromethyl group in the target compound and its analogues (e.g., ) contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated derivatives.
- Stereochemistry: The Z-configuration of the imino group in the thiazolidinone ring (common in ) ensures optimal spatial arrangement for receptor binding, as seen in crystallographic studies using SHELX .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar thiazolidinones, such as refluxing thiosemicarbazones with maleimides in acetonitrile (as in ), though yields may vary with substituent complexity.
Physicochemical and Crystallographic Comparisons
- Melting Points : Analogues like the trimethoxybenzylidene derivative melt at 160–161°C , while brominated derivatives likely have higher melting points due to increased molecular symmetry.
- Crystallography : Structural elucidation of similar compounds relies on SHELXL and ORTEP , confirming Z-configurations and hydrogen-bonding networks critical for stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
